N-[4-(5-acetamido-4-chloro-1H-benzimidazol-2-yl)-2-chlorophenyl]acetamide
Overview
Description
N-[4-(5-acetamido-4-chloro-1H-benzimidazol-2-yl)-2-chlorophenyl]acetamide is a synthetic organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[4-(5-acetamido-4-chloro-1H-benzimidazol-2-yl)-2-chlorophenyl]acetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination and acetylation steps . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[4-(5-acetamido-4-chloro-1H-benzimidazol-2-yl)-2-chlorophenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-[4-(5-acetamido-4-chloro-1H-benzimidazol-2-yl)-2-chlorophenyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(5-acetamido-4-chloro-1H-benzimidazol-2-yl)-2-chlorophenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of microbial growth and cancer cell proliferation . The compound’s anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
N-[4-(5-acetamido-4-chloro-1H-benzimidazol-2-yl)-2-chlorophenyl]acetamide can be compared with other benzimidazole derivatives, such as:
N-(4-chloro-1H-benzimidazol-5-yl)acetamide: Similar in structure but lacks the additional chlorine atom on the phenyl ring.
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide: Contains a benzimidazole core but has different substituents, leading to varied pharmacological activities.
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide: Features a thiazole ring in addition to the benzimidazole moiety, which may confer unique biological properties.
Properties
IUPAC Name |
N-[4-(5-acetamido-4-chloro-1H-benzimidazol-2-yl)-2-chlorophenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-8(24)20-12-4-3-10(7-11(12)18)17-22-14-6-5-13(21-9(2)25)15(19)16(14)23-17/h3-7H,1-2H3,(H,20,24)(H,21,25)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEKNHQGXMLXQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=NC3=C(N2)C=CC(=C3Cl)NC(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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